2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine
Overview
Description
2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a modified nucleoside, which means it is structurally similar to the building blocks of DNA but with specific alterations that confer unique properties.
Preparation Methods
The synthesis of 2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine typically involves multiple steps, starting from readily available precursorsThe final step often involves deprotection to yield the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially altering the sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is utilized in studies involving DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound’s unique properties make it valuable in the development of novel materials and environmental applications
Mechanism of Action
The mechanism by which 2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine exerts its effects involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar compounds to 2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine include other modified nucleosides such as:
- 2’-Deoxy-8-[(2-hydroxyethyl)thio]adenosine
- 2’-Deoxy-8-[(2-hydroxyethyl)amino]adenosine
- 2’-Deoxy-8-[(2-hydroxyethyl)oxy]adenosine
What sets 2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine apart is its unique sulfanyl group, which imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(2R,3S,5R)-5-[6-amino-8-(2-hydroxyethylsulfanyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c13-10-9-11(15-5-14-10)17(12(16-9)22-2-1-18)8-3-6(20)7(4-19)21-8/h5-8,18-20H,1-4H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTBKZIFYLSBPO-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2SCCO)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2SCCO)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826328 | |
Record name | 2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00826328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876380-66-4 | |
Record name | 2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00826328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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